8-Hydroxyhydromorphone
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Overview
Description
8-Hydroxyhydromorphone is a derivative of hydromorphone, an opioid analgesic. This compound is characterized by the presence of a hydroxyl group at the 8th position of the hydromorphone molecule. It is known for its potent analgesic properties and is used primarily in research settings to study opioid receptor interactions and pain management mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyhydromorphone typically involves the hydroxylation of hydromorphone. One common method includes the use of a catalyst in the presence of an acid to facilitate the addition of a hydroxyl group at the 8th position. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the hydromorphone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyhydromorphone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hydromorphone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydromorphone.
Substitution: Formation of various substituted derivatives of this compound.
Scientific Research Applications
8-Hydroxyhydromorphone is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and synthesis of opioid derivatives.
Biology: Investigating the interactions of opioid receptors and the effects of opioid compounds on cellular processes.
Medicine: Researching pain management and the development of new analgesics.
Industry: Used in the development of pharmaceutical formulations and quality control of opioid products
Mechanism of Action
8-Hydroxyhydromorphone exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain. This interaction also results in the suppression of cough and respiratory depression due to its central action in the medulla .
Comparison with Similar Compounds
Similar Compounds
Hydromorphone: The parent compound, lacking the hydroxyl group at the 8th position.
Morphine: Another opioid analgesic with a similar structure but different functional groups.
Oxycodone: An opioid with a similar mechanism of action but different chemical structure.
Uniqueness
8-Hydroxyhydromorphone is unique due to the presence of the hydroxyl group at the 8th position, which enhances its reactivity and allows for the formation of various derivatives. This structural modification also influences its binding affinity to opioid receptors, making it a valuable compound for research in pain management and opioid receptor interactions .
Properties
CAS No. |
339525-94-9 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-5,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-17-13-8-2-3-10(19)15(13)22-16(17)12(21)7-11(20)14(17)9(18)6-8/h2-3,9,11,14,16,19-20H,4-7H2,1H3/t9-,11?,14-,16+,17-/m1/s1 |
InChI Key |
HKUBHNBSWVSAAH-IPHHTLHHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4O |
Origin of Product |
United States |
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